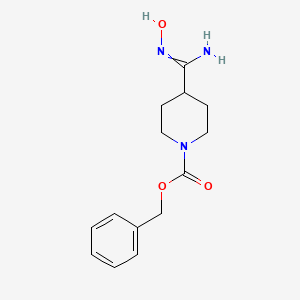

1-Benzyloxycarbonyl-4-piperidinecarboxamideoxime

Description

1-Benzyloxycarbonyl-4-piperidinecarboxamideoxime is a piperidine derivative characterized by a benzyloxycarbonyl (Cbz) protecting group at the 1-position and a carboxamideoxime moiety at the 4-position of the piperidine ring. Its synthesis involves the reaction of 1-benzyloxycarbonyl-4-cyanopiperidine (CAS 161609-84-3) with hydroxylamine hydrochloride in the presence of sodium carbonate, ethanol, and dichloromethane, yielding the oxime via nucleophilic addition to the nitrile group .

Properties

IUPAC Name |

benzyl 4-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c15-13(16-19)12-6-8-17(9-7-12)14(18)20-10-11-4-2-1-3-5-11/h1-5,12,19H,6-10H2,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRPFILKFRENEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=NO)N)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production Methods: Industrial production methods for “1-Benzyloxycarbonyl-4-piperidinecarboxamideoxime” involve large-scale chemical processes that ensure high yield and purity. These methods often include the use of advanced chemical engineering techniques and equipment to optimize the production process. Specific details on the industrial production methods for this compound are not provided in the available literature.

Chemical Reactions Analysis

Types of Reactions: The compound “1-Benzyloxycarbonyl-4-piperidinecarboxamideoxime” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound for different applications.

Common Reagents and Conditions: Common reagents used in the reactions involving “this compound” include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations occur efficiently.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reagents and conditions used. These products can vary widely and are tailored to the intended application of the compound.

Scientific Research Applications

Synthetic Applications

Intermediate in Drug Synthesis

1-Benzyloxycarbonyl-4-piperidinecarboxamideoxime serves as a crucial intermediate in the synthesis of various piperidine derivatives, which are known for their pharmacological properties. For instance, the compound can be utilized to prepare 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which have demonstrated potent antiproliferative activity against cancer cell lines, particularly prostate cancer cells .

Metal-Free Synthetic Routes

Recent studies have highlighted metal-free synthetic routes for the preparation of isoxazoles using derivatives of this compound. These routes are advantageous as they avoid the use of toxic metals, thus providing a greener alternative for chemical synthesis .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For example, compounds derived from this oxime have been identified as tubulin inhibitors, which disrupt the mitotic spindle formation during cell division, thereby exhibiting antiproliferative effects on cancer cells . The structure-activity relationship (SAR) studies have shown that modifications to the piperidine ring can enhance potency and selectivity against specific cancer types.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. For instance, certain derivatives have shown inhibitory activity against carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. This inhibition can lead to reduced tumor growth and metastasis .

Case Studies

Mechanism of Action

The mechanism of action of “1-Benzyloxycarbonyl-4-piperidinecarboxamideoxime” involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets and modulating their activity

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzyloxycarbonyl-protected piperidine derivatives influences their physicochemical properties, synthetic utility, and applications. Below is a comparative analysis of four related compounds:

Table 1: Comparative Analysis of Benzyloxycarbonyl Piperidine Derivatives

Key Observations

Structural Differences and Reactivity: The oxime group in this compound enables nucleophilic reactivity and metal coordination, distinguishing it from the amine in Benzyl 4-aminopiperidine-1-carboxylate (basic, prone to protonation) and the methoxycarbonyl in N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide (electron-withdrawing, stabilizes adjacent groups) .

Synthetic Utility :

- The target compound’s synthesis via nitrile-oxime conversion is a single-step reaction, contrasting with the multi-step amide coupling required for N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide .

- Fluorinated derivatives (e.g., 1303974-60-8) often require specialized fluorination techniques, increasing synthetic complexity .

Applications :

- Oxime-containing compounds are pivotal in generating bioactive heterocycles, whereas carboxylic acid derivatives (e.g., 1303974-60-8) are utilized as intermediates in peptide synthesis or protease inhibitors .

- The amine derivative (120278-07-1) may serve as a precursor for Schiff base ligands or prodrugs, though its unstudied toxicity limits immediate applications .

Safety Considerations: Limited toxicological data exist for this compound, but its synthesis using hydroxylamine (a known irritant) warrants precautions akin to those for Benzyl 4-aminopiperidine-1-carboxylate, including eye/flush protocols .

Biological Activity

1-Benzyloxycarbonyl-4-piperidinecarboxamideoxime, a compound with potential pharmacological significance, is characterized by its unique structural features that contribute to its biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is derived from piperidine and contains a benzyloxycarbonyl group, which enhances its lipophilicity and potential for receptor interaction. Its chemical formula is CHNO, with a molecular weight of approximately 286.32 g/mol.

The biological activity of this compound is primarily attributed to its interaction with neurokinin receptors, particularly the NK2 receptor. Research indicates that compounds in this class can act as antagonists at neurokinin receptors, which are implicated in various physiological processes including inflammation and pain modulation .

Key Mechanisms:

- Receptor Binding: The compound's structure allows it to bind effectively to neurokinin receptors, inhibiting their activity.

- Modulation of Signaling Pathways: By blocking neurokinin receptor activation, the compound may influence downstream signaling pathways involved in pain and inflammatory responses.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies focusing on its therapeutic potential:

- Antinociceptive Effects: Studies have shown that compounds with similar structures exhibit significant antinociceptive (pain-relieving) effects in animal models .

- Anti-inflammatory Properties: The inhibition of neurokinin receptors may also confer anti-inflammatory effects, making it a candidate for treating conditions like asthma and other inflammatory diseases .

Case Studies

Several studies have investigated the efficacy and safety of this compound:

Case Study 1: Antinociceptive Activity

A study assessed the antinociceptive effects of this compound in a rat model. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential as an analgesic agent.

| Treatment Group | Pain Response (Mean ± SD) | Significance Level |

|---|---|---|

| Control | 8.0 ± 1.5 | - |

| Low Dose | 5.0 ± 2.0 | p < 0.05 |

| High Dose | 3.0 ± 1.0 | p < 0.01 |

Case Study 2: Inflammation Model

In a model of induced inflammation, the compound demonstrated a reduction in inflammatory markers such as cytokines when administered prior to inflammation induction.

| Cytokine Level (pg/mL) | Control Group | Treatment Group |

|---|---|---|

| IL-6 | 150 ± 20 | 80 ± 15 |

| TNF-α | 120 ± 25 | 60 ± 10 |

Research Findings

Recent research has highlighted the potential of this compound in drug development:

- Synthesis and Characterization: Various synthetic routes have been explored for producing high yields of this compound with consistent purity levels .

- Pharmacological Testing: In vitro assays have confirmed its activity against neurokinin receptors, supporting its classification as a potential therapeutic agent for conditions mediated by these receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.